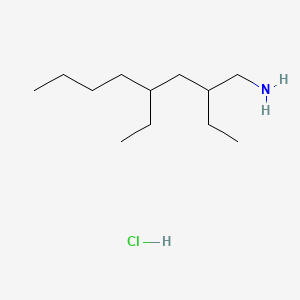

3-(Aminomethyl)-5-ethylnonanehydrochloride

描述

Structure

3D Structure of Parent

属性

分子式 |

C12H28ClN |

|---|---|

分子量 |

221.81 g/mol |

IUPAC 名称 |

2,4-diethyloctan-1-amine;hydrochloride |

InChI |

InChI=1S/C12H27N.ClH/c1-4-7-8-11(5-2)9-12(6-3)10-13;/h11-12H,4-10,13H2,1-3H3;1H |

InChI 键 |

YWOMFYZQOKDACQ-UHFFFAOYSA-N |

规范 SMILES |

CCCCC(CC)CC(CC)CN.Cl |

产品来源 |

United States |

Advanced Structural Characterization and Elucidation of 3 Aminomethyl 5 Ethylnonanehydrochloride

High-Resolution Spectroscopic Analyses

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of a molecule by providing its exact mass with high accuracy and precision. nih.govnih.gov For 3-(Aminomethyl)-5-ethylnonanehydrochloride, HRMS analysis would be performed on the protonated cation, [C12H27N + H]+. The high resolving power of HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, allows for the differentiation between ions of the same nominal mass but different elemental formulas. scispace.com

The theoretical exact mass of the protonated molecule is calculated by summing the exact masses of the most abundant isotopes of its constituent elements. This calculated value serves as a reference against which the experimentally measured mass is compared, typically with a mass accuracy requirement of less than 5 ppm to confirm the elemental composition. scispace.com

The precise mass measurement afforded by HRMS is critical for distinguishing the target compound from potential isomers or impurities, thereby confirming its molecular formula as C12H28N+ for the cation.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound. kurouskilab.com These methods are complementary and probe the vibrational modes of a molecule. osti.gov For this compound, these techniques are particularly useful for identifying key functional groups and investigating intermolecular interactions like hydrogen bonding.

The vibrational spectrum of this compound is dominated by the vibrations of its ammonium (B1175870) headgroup and its aliphatic backbone. The protonated aminomethyl group (-CH2NH3+) gives rise to several characteristic bands. N-H stretching vibrations typically appear as a broad, strong absorption in the IR spectrum between 3300 and 2500 cm⁻¹. nih.gov The C-H stretching vibrations of the methyl (CH3) and methylene (B1212753) (CH2) groups in the ethyl and nonane (B91170) chains are expected in the 3000-2850 cm⁻¹ region. core.ac.uk Other key vibrations include the ammonium bending (scissoring and rocking) modes around 1600-1400 cm⁻¹ and the C-N stretching vibration, which is typically found in the 1250-1020 cm⁻¹ range. The long alkyl chain will produce characteristic scissoring (ca. 1470 cm⁻¹) and rocking (ca. 720 cm⁻¹) absorptions.

In the solid state, this compound exists as an ionic salt, forming a crystal lattice stabilized by intermolecular forces, most notably hydrogen bonds. scispace.com The primary hydrogen bond donors are the protons of the ammonium group (-NH3+), while the chloride anion (Cl-) acts as the acceptor. This results in the formation of a network of N-H···Cl hydrogen bonds. nih.gov

The presence and strength of this hydrogen bonding network can be directly observed in the IR spectrum. The N-H stretching vibrations are particularly sensitive to hydrogen bonding. researchgate.net The interaction with the chloride anion weakens the N-H bond, causing a significant red-shift (a shift to lower frequency) and considerable broadening of the N-H stretching band compared to a non-hydrogen-bonded amine. researchgate.net This broadening is a hallmark of strong intermolecular hydrogen bonding within the crystal lattice.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion)

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful methods for studying chiral molecules. wikipedia.org These techniques measure the differential interaction of a molecule with left and right circularly polarized light, providing information about its three-dimensional spatial arrangement. libretexts.org

The structure of 3-(Aminomethyl)-5-ethylnonane contains two chiral centers at the C3 and C5 positions. This gives rise to four possible stereoisomers: (3R, 5R), (3S, 5S), (3R, 5S), and (3S, 5R). Enantiomeric pairs, such as (3R, 5R) and (3S, 5S), will produce mirror-image CD and ORD spectra. wikipedia.org

Since the molecule lacks a strong chromophore in the near-UV/Visible range, conventional electronic CD spectroscopy may be of limited utility. However, Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared radiation, is an ideal technique for this type of molecule. nih.gov The VCD spectrum provides a detailed fingerprint of the molecule's stereochemistry.

The definitive assignment of the absolute configuration is achieved by comparing the experimental CD or VCD spectrum with theoretical spectra generated through quantum chemical calculations for a known configuration (e.g., 3R, 5R). A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the chiral centers. nih.gov

X-ray Crystallography of this compound

Single-crystal X-ray crystallography stands as the definitive analytical method for determining the precise three-dimensional atomic arrangement of a crystalline solid. nih.gov This technique provides unequivocal information on bond lengths, bond angles, and the absolute configuration of chiral molecules. weizmann.ac.il An X-ray crystallographic analysis of this compound would yield a detailed model of the molecular structure and its packing within the crystal lattice.

The analysis would confirm the connectivity of the atoms and provide precise geometric parameters. Crucially, for a chiral compound, the data can be used to determine the absolute configuration of the stereocenters at C3 and C5, often through the calculation of the Flack parameter. nih.gov Furthermore, the crystallographic data would elucidate the details of the intermolecular interactions, providing exact distances and angles for the N-H···Cl hydrogen bonds that stabilize the crystal structure. mdpi.com This information complements the findings from vibrational spectroscopy regarding the hydrogen-bonding network.

An extensive search for scientific literature and data pertaining to the chemical compound "this compound" has revealed a significant lack of specific information regarding its advanced structural characterization. Despite a thorough investigation for data related to its single-crystal X-ray diffraction, crystal packing, intermolecular interactions, and conformational analysis, no dedicated studies or detailed findings for this particular molecule could be located.

The scientific community relies on published research in peer-reviewed journals and entries in chemical and crystallographic databases to disseminate such specific structural information. The absence of these resources for this compound prevents a detailed and accurate discussion of its solid-state structure and conformational behavior as requested by the outline.

Therefore, it is not possible to provide a scientifically accurate article on the "" that adheres to the specified detailed outline, as the foundational data required for each section and subsection is not available in the public domain. Any attempt to generate such content would be speculative and would not meet the standards of scientific accuracy.

Further research, including the synthesis and subsequent structural analysis of this compound, would be necessary to generate the data required to fulfill the detailed request.

Computational and Theoretical Chemistry Studies of 3 Aminomethyl 5 Ethylnonanehydrochloride

Quantum Chemical Calculations

No studies were identified that performed quantum chemical calculations on 3-(Aminomethyl)-5-ethylnonanehydrochloride. Therefore, no data is available for the following subsections:

Information on the optimized molecular geometry, bond lengths, bond angles, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies for this compound is not available in the current body of scientific literature.

There are no published theoretical predictions of the nuclear magnetic resonance (NMR) chemical shifts or vibrational frequencies for this compound.

Research on the energetic profiles and non-biological reaction pathways of this compound through computational methods has not been published.

Specific computational predictions regarding the acidity and basicity of the amine and hydrochloride functional groups in this compound are not documented in available research.

Molecular Dynamics Simulations

No molecular dynamics simulation studies have been published for this compound. As a result, there is no information to report on the following:

There is no available data on the conformational landscape, flexibility, or dynamic behavior of this compound from molecular dynamics simulations.

Solvation Effects and Behavior in Different Solvents

The solvation behavior of this compound is dictated by the distinct polarity of its constituent parts: the hydrophilic aminomethyl hydrochloride group and the lipophilic 5-ethylnonane backbone. Computational chemistry provides powerful tools to simulate and predict how this amphiphilic structure interacts with various solvents at a molecular level.

Theoretical studies, often employing molecular dynamics (MD) simulations and quantum mechanical calculations with implicit or explicit solvent models, can elucidate the intricate balance of forces governing its solubility and conformational preferences. In polar protic solvents such as water or ethanol (B145695), the primary amine hydrochloride group is expected to be the dominant site of interaction. Strong ion-dipole interactions would form between the charged ammonium (B1175870) cation (-NH3+) and the negative pole of the solvent's dipole moment (e.g., the oxygen atom in water). Furthermore, the hydrogen atoms of the ammonium group can act as hydrogen bond donors, forming robust hydrogen bonds with solvent molecules. These favorable interactions lead to the formation of a stable solvation shell around the hydrophilic head.

Conversely, the long, branched alkyl tail (5-ethylnonane) is hydrophobic. In aqueous solutions, this nonpolar chain disrupts the hydrogen-bonding network of water, leading to a negative solvophobic effect. To minimize this disruption, the alkyl tails may aggregate, a phenomenon that can be predicted and visualized through MD simulations.

In nonpolar solvents like hexane (B92381) or toluene, the solvation behavior is reversed. The hydrophobic tail interacts favorably with the nonpolar solvent molecules through weaker van der Waals forces (London dispersion forces). In contrast, the highly polar aminomethyl hydrochloride group would be poorly solvated, leading to significantly lower solubility. The energetic penalty of desolvating the ionic headgroup in a nonpolar environment is substantial.

Computational models can quantify these effects by calculating the Gibbs free energy of solvation (ΔG_solv). A more negative ΔG_solv indicates more favorable solvation and higher solubility. These calculations can be performed for a range of solvents to predict a theoretical solubility profile.

Table 1: Predicted Solvation Characteristics of this compound in Various Solvents

| Solvent | Solvent Type | Primary Interactions with -NH3+Cl- | Primary Interactions with Alkyl Chain | Predicted Relative Solubility |

| Water (H₂O) | Polar Protic | Ion-dipole, Hydrogen bonding | Hydrophobic effect (unfavorable) | High |

| Methanol (CH₃OH) | Polar Protic | Ion-dipole, Hydrogen bonding | van der Waals | Moderate to High |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Ion-dipole | van der Waals | Moderate |

| Hexane (C₆H₁₄) | Nonpolar | Unfavorable (ion-induced dipole) | van der Waals (favorable) | Very Low |

| Toluene (C₇H₈) | Nonpolar | Unfavorable (ion-induced dipole) | van der Waals, π-stacking (minor) | Very Low |

Structure-Reactivity Relationship Prediction for this compound

Predicting the reactivity of a molecule is a cornerstone of computational chemistry. For this compound, theoretical studies can provide deep insights into its potential chemical transformations and relationships between its structure and its functional properties.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with a specific activity or property. wikipedia.orgfiveable.me While often used in drug discovery, the principles of QSAR, sometimes referred to as Quantitative Structure-Property Relationships (QSPR) in this context, can be applied to predict non-biological activities such as catalytic efficiency, corrosion inhibition, or performance as a phase-transfer agent. wikipedia.org

For a molecule like this compound, a hypothetical QSAR study to predict its efficacy as a corrosion inhibitor on a metal surface might involve calculating a series of molecular descriptors. These descriptors are numerical representations of the molecule's structural, electronic, or physicochemical properties. A statistical method, such as multiple linear regression, would then be used to build a predictive model. fiveable.me

Key steps in such a study would include:

Descriptor Calculation: Using computational software, various descriptors for this compound would be calculated. These could include electronic descriptors (e.g., HOMO/LUMO energies, Mulliken charges), steric descriptors (e.g., molecular volume, surface area), and topological descriptors (e.g., connectivity indices).

Model Development: A training set of similar amine compounds with known corrosion inhibition efficiencies would be used to develop a mathematical equation relating the descriptors to the activity.

Prediction: The developed model would then be used to predict the corrosion inhibition efficiency of this compound.

Table 2: Hypothetical Molecular Descriptors for a QSAR Model of this compound for Predicting Catalytic Activity

| Descriptor Type | Descriptor Name | Hypothetical Value (Arbitrary Units) | Potential Influence on Catalytic Activity |

| Electronic | Energy of HOMO | -8.5 eV | Relates to the ability to donate electrons (nucleophilicity) |

| Electronic | Mulliken Charge on Nitrogen | -0.65 | Indicates the charge localization and potential for electrostatic interaction with a substrate |

| Steric | Molecular Volume | 310 ų | Influences accessibility to the catalytic site; larger volumes might cause steric hindrance |

| Steric | Solvent-Accessible Surface Area (SASA) | 450 Ų | Represents the area of the molecule exposed to the solvent and reactants |

| Thermodynamic | Heat of Formation | -150 kcal/mol | Relates to the molecule's intrinsic stability |

Theoretical chemistry provides powerful tools to explore the plausible reaction mechanisms involving the aminomethyl group of this compound. By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and activation energies, offering a detailed picture of how a reaction proceeds.

The primary amine functionality is the most reactive site in the molecule. One of the fundamental reactions it can undergo is nucleophilic substitution . For example, in its deprotonated (free amine) form, the nitrogen atom possesses a lone pair of electrons, making it a potent nucleophile. A hypothetical reaction with an alkyl halide (e.g., methyl iodide) could be modeled to proceed via an S_N2 mechanism.

Proposed S_N2 Amination Mechanism:

Reactant Complex Formation: The free amine, 3-(Aminomethyl)-5-ethylnonane, forms an initial complex with methyl iodide.

Transition State: The nitrogen's lone pair attacks the electrophilic carbon of methyl iodide, while the carbon-iodide bond begins to break. Computational modeling can determine the geometry and energy of this transition state (TS). The large alkyl group may sterically influence the approach to this transition state.

Product Formation: A new C-N bond is formed, resulting in a secondary ammonium iodide salt, and the iodide ion is displaced.

The activation energy (ΔE‡) for this reaction can be calculated as the energy difference between the transition state and the reactants. This value provides a quantitative measure of the reaction's kinetic feasibility.

Chemical Reactivity and Derivatization of 3 Aminomethyl 5 Ethylnonanehydrochloride

Acid-Base Properties and Salt Formation

The presence of the aminomethyl group as a hydrochloride salt is central to the compound's physical and chemical characteristics. This salt form influences its solubility, stability, and handling properties.

The acid-base equilibrium of 3-(Aminomethyl)-5-ethylnonane hydrochloride involves the deprotonation of the ammonium (B1175870) cation to yield the corresponding free primary amine. This process can be represented by the following equilibrium:

R-CH₂-NH₃⁺ + H₂O ⇌ R-CH₂-NH₂ + H₃O⁺ (where R = -CH(CH₂CH₃)CH₂CH(CH₂CH₃)₂)

The thermodynamics of this protonation/deprotonation process are described by the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS). The protonation of amines in aqueous solutions is typically an exothermic process, characterized by a negative enthalpy change (ΔH), which defines the rate of change of the pKa with temperature. scispace.com

Table 1: Thermodynamic Data for Protonation of Analogous Primary Amines at 25°C

| Amine | pKa | ΔH (kJ/mol) | ΔS (J/mol·K) |

|---|---|---|---|

| Ethylamine | 10.81 | -55.35 | -1.5 |

| n-Propylamine | 10.71 | -56.36 | -4.6 |

| n-Butylamine | 10.78 | -57.49 | -6.7 |

This table presents data for structurally related primary amines to illustrate the expected thermodynamic profile. The specific values for 3-(Aminomethyl)-5-ethylnonane may vary.

Amine hydrochloride salts are generally stable, crystalline solids under ambient conditions. However, their stability can be influenced by factors such as temperature, humidity, and exposure to air and light. Like many hydrochloride salts, 3-(Aminomethyl)-5-ethylnonane hydrochloride is likely hygroscopic and should be stored in a dry environment.

Under elevated temperatures, thermal decomposition can occur, though this typically requires significant heat. The stability is also pH-dependent; in strongly basic conditions, the hydrochloride salt will be neutralized to the free amine, which may be more volatile or susceptible to oxidation. mnstate.edu Some hydrochloride salts of complex amines have been observed to undergo decomposition upon prolonged exposure to air, potentially through oxidative pathways. nih.gov Therefore, storage in a well-sealed container, protected from light and moisture, is crucial for maintaining the integrity of the compound.

Reactions at the Primary Amine Functionality

The free amine form of 3-(Aminomethyl)-5-ethylnonane, obtained by neutralization of the hydrochloride salt, possesses a nucleophilic primary amino group that can participate in a variety of chemical reactions. mnstate.edu

Acylation: Primary amines react readily with acylating agents like acid chlorides and acid anhydrides to form amides. libretexts.org The reaction of 3-(Aminomethyl)-5-ethylnonane with an acid chloride (e.g., acetyl chloride) proceeds via a nucleophilic acyl substitution mechanism to yield an N-substituted amide. A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the HCl byproduct. libretexts.org

Alkylation: The nitrogen atom can act as a nucleophile in reactions with alkyl halides (e.g., methyl iodide) in an Sₙ2 reaction. libretexts.org This reaction introduces an alkyl group onto the nitrogen. A significant challenge with the alkylation of primary amines is the potential for over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts. libretexts.org

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base yields a sulfonamide. This reaction, known as the Hinsberg test, is a classic method for distinguishing between primary, secondary, and tertiary amines. The resulting sulfonamide from a primary amine is acidic and soluble in aqueous alkali.

Table 2: Summary of Key Reactions at the Primary Amine

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Acylation | Acetyl chloride | N-substituted amide |

| Alkylation | Methyl iodide | Secondary amine |

Primary amines, such as 3-(Aminomethyl)-5-ethylnonane, react with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com

The mechanism proceeds in several steps:

Nucleophilic Addition: The amine nitrogen attacks the electrophilic carbonyl carbon. libretexts.org

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate called a carbinolamine. libretexts.org

Protonation of Oxygen: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). youtube.com

Elimination of Water: The lone pair on the nitrogen assists in the elimination of a water molecule, forming a C=N double bond and generating an iminium ion. libretexts.org

Deprotonation: The iminium ion is deprotonated to give the final, neutral imine product. libretexts.org

This reaction is reversible and its rate is highly pH-dependent, with an optimal pH typically around 4-5. libretexts.org At very low pH, the amine is fully protonated and no longer nucleophilic, while at high pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. libretexts.orglibretexts.org

It is important to note that enamines are formed from the reaction of aldehydes or ketones with secondary amines. libretexts.orgyoutube.com Since 3-(Aminomethyl)-5-ethylnonane is a primary amine, its reaction with a carbonyl compound will yield an imine.

The overarching principle governing the reactivity of the primary amine in 3-(Aminomethyl)-5-ethylnonane is its nucleophilicity, which stems from the lone pair of electrons on the nitrogen atom. libretexts.org This allows it to attack electron-deficient centers, initiating a wide range of organic transformations.

Beyond the reactions already discussed, its role as a nucleophile is evident in:

Michael Addition: The amine can add to α,β-unsaturated carbonyl compounds in a conjugate addition reaction.

Ring-Opening Reactions: It can open strained rings such as epoxides and aziridines through nucleophilic attack on a ring carbon.

Mannich Reaction: As a primary amine, it can be a component in the Mannich reaction, reacting with a non-enolizable aldehyde (like formaldehyde) and a compound containing an acidic proton to form a β-amino-carbonyl compound, known as a Mannich base. nih.gov

In all these cases, the initial step involves the donation of the nitrogen's lone pair to an electrophile, highlighting the fundamental role of 3-(Aminomethyl)-5-ethylnonane (in its free base form) as a potent nucleophile in the synthesis of more complex molecules.

Reactions at the Branched Alkyl Chain

The branched alkyl chain of 3-(Aminomethyl)-5-ethylnonanehydrochloride presents a scaffold for various chemical modifications. These reactions can range from the challenging functionalization of non-activated C-H bonds to transformations that are influenced by the existing stereocenters.

Functionalization of Non-Activated C-H Bonds

The direct functionalization of non-activated C-H bonds is a significant area of research in modern organic synthesis, offering the potential to streamline synthetic routes. dicp.ac.cn In the context of this compound, the alkyl backbone contains numerous secondary and tertiary C-H bonds that are typically unreactive. However, transition metal-catalyzed reactions have emerged as powerful tools for activating such bonds. rsc.orgrsc.org

For instance, palladium-catalyzed C(sp³)–H activation has been successfully applied to tertiary alkylamines. dicp.ac.cn A similar strategy could potentially be employed for this compound, where a directing group could coordinate to a metal catalyst and facilitate the selective functionalization of a specific C-H bond. The inherent amine functionality could potentially serve as a native directing group, although this can sometimes lead to challenges such as catalyst inhibition or undesired side reactions. dicp.ac.cn

Another approach involves radical-based reactions. Photoredox catalysis, for example, can generate radical intermediates under mild conditions, which can then undergo a variety of bond-forming reactions. nih.gov This method could potentially be used to introduce new functional groups onto the alkyl chain of this compound.

Table 1: Potential Methods for C-H Functionalization

| Method | Catalyst/Reagent | Potential Outcome |

|---|---|---|

| Directed C-H Activation | Palladium(II) catalysts | Introduction of aryl or other functional groups at specific positions. |

| Photoredox Catalysis | Photosensitizer, light | Introduction of a wide range of functional groups via radical intermediates. |

Stereochemical Outcomes of Alkyl Chain Modifications

The structure of this compound contains at least two chiral centers, at the C3 and C5 positions. Any chemical modification at or near these centers must consider the stereochemical outcome of the reaction.

When a reaction creates a new stereocenter, the outcome can range from a racemic mixture to a single stereoisomer, depending on the reaction mechanism and the influence of existing chiral centers. ochemtutor.com For instance, if a reaction proceeds through a planar intermediate (e.g., an sp²-hybridized carbon), and there are no other chiral influences, a racemic mixture of enantiomers is expected. ochemtutor.com However, the existing chirality in this compound could direct the approach of a reagent, leading to the preferential formation of one diastereomer over another. This is known as substrate-controlled stereoselectivity.

Alternatively, the use of a chiral catalyst can override the influence of the substrate's chirality, leading to catalyst-controlled stereoselectivity. researchgate.net This approach is particularly valuable for achieving high levels of stereocontrol in the synthesis of complex molecules. nih.gov In the case of modifying the alkyl chain of this compound, the choice of reagents and catalysts would be crucial in determining the stereochemical purity of the product. rsc.org

Formation of Coordination Compounds with Metal Ions

The primary amine group in this compound can act as a Lewis base and donate its lone pair of electrons to a metal ion, forming a coordination compound. The properties and structure of the resulting metal complex would depend on the metal ion, the ligand design, and the coordination environment.

Ligand Design and Coordination Modes

In its simplest form, this compound can act as a monodentate ligand, coordinating to a metal center through the nitrogen atom of the aminomethyl group. However, the modular nature of this compound allows for its incorporation into more complex ligand frameworks to achieve different coordination modes and properties.

For instance, it could be used as a building block in the synthesis of polydentate ligands, which can form more stable complexes with metal ions due to the chelate effect. The design of such ligands is a key aspect of coordination chemistry and is crucial for applications ranging from catalysis to materials science. nih.govnih.gov The specific design would be guided by the desired properties of the final metal complex, such as its geometry, stability, and reactivity. researchgate.netresearchgate.net

Spectroscopic Characterization of Metal Complexes

Once a metal complex of this compound is synthesized, its structure and bonding must be characterized using various spectroscopic techniques.

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the coordination of the amine group to the metal ion by observing shifts in the N-H stretching and bending vibrations. aristonpubs.comnih.gov

UV-Visible (UV-Vis) Spectroscopy: For complexes with transition metals, UV-Vis spectroscopy can provide information about the electronic transitions within the complex, which are sensitive to the coordination geometry and the nature of the metal-ligand bonding. scirp.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the ligand in the complex. Changes in the chemical shifts of the protons and carbons near the coordination site can confirm the formation of the complex. aristonpubs.comnih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise bond lengths, bond angles, and coordination geometry of the metal complex. scirp.orgscirp.org

Table 2: Spectroscopic Techniques for Characterizing Metal Complexes

| Technique | Information Obtained |

|---|---|

| Infrared (IR) Spectroscopy | Confirmation of ligand coordination, changes in vibrational modes. aristonpubs.comnih.gov |

| UV-Visible (UV-Vis) Spectroscopy | Electronic transitions, coordination geometry. scirp.orgnih.gov |

| Nuclear Magnetic Resonance (NMR) | Ligand structure, confirmation of complex formation. aristonpubs.comnih.gov |

Polymerization and Materials Applications

The functional groups on this compound, particularly the primary amine, offer handles for its incorporation into polymeric structures. This could lead to the development of new materials with tailored properties.

For example, the amine group can be functionalized to introduce a polymerizable group, such as a vinyl or an acrylate (B77674) moiety. Subsequent polymerization would yield a polymer with pendant 3-(Aminomethyl)-5-ethylnonane side chains. The properties of such a polymer would be influenced by the long, branched alkyl groups, which could affect its solubility, thermal properties, and mechanical behavior. nih.gov

Alternatively, this compound could be used as a monomer in condensation polymerization reactions. For example, it could react with dicarboxylic acids or their derivatives to form polyamides. The irregular structure of the monomer would likely result in an amorphous polymer with potentially interesting properties.

The functionalization of materials with alkylamines has been shown to be a viable strategy for creating materials with specific properties. For instance, alkylamine-functionalized graphene oxide has been investigated for its corrosion inhibition properties. rsc.orgmdpi.com Similarly, materials derived from this compound could find applications in areas such as coatings, additives, or specialty polymers where the combination of a polar amine group and a nonpolar, branched alkyl chain is desirable. researchgate.net

Use as a Monomer in Condensation Polymerization

There is no available information on the use of 3-(Aminomethyl)-5-ethylnonane hydrochloride as a monomer in condensation polymerization.

Incorporation into Polymer Networks as a Cross-linking Agent

There is no available information on the incorporation of 3-(Aminomethyl)-5-ethylnonane hydrochloride into polymer networks as a cross-linking agent.

Advanced Analytical Method Development for 3 Aminomethyl 5 Ethylnonanehydrochloride

Chromatographic Separations for Purity and Isomeric Analysis

Chromatographic techniques are indispensable for separating 3-(Aminomethyl)-5-ethylnonanehydrochloride from related substances and its stereoisomers. The choice of method depends on the physicochemical properties of the analyte and the specific analytical challenge.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity and isomeric analysis of non-volatile compounds. For this compound, which is a primary amine, several HPLC modes can be employed.

Reverse-Phase HPLC (RP-HPLC): This is often the first choice for purity analysis. Due to the polar nature of the primary amine and the lack of a strong chromophore, derivatization is a common strategy to enhance retention and detectability. researchgate.net A pre-column derivatization with a reagent like 4-nitrobenzoic acid could be explored. researchgate.net

Method Parameters: A typical RP-HPLC method would involve a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. Gradient elution is often preferred to resolve impurities with a wide range of polarities.

Detection: Given the absence of a significant UV-absorbing moiety in the parent compound, a UV detector set at a lower wavelength (around 210 nm) might be used, although sensitivity could be limited. lookchem.com Derivatization with a chromophoric agent would allow for more sensitive detection at a higher wavelength (e.g., 254 nm). researchgate.net Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be employed for universal detection without the need for a chromophore.

Chiral HPLC: Since 3-(Aminomethyl)-5-ethylnonane features a chiral center, separating its enantiomers is crucial. This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for the separation of amine-containing enantiomers. researchgate.net

Method Parameters: The mobile phase in chiral HPLC is often a non-polar organic solvent like n-hexane mixed with a polar organic modifier such as ethanol (B145695) or isopropanol. researchgate.net A small amount of an amine additive, like triethylamine, is often included to improve peak shape by minimizing interactions with residual silanols on the stationary phase. researchgate.net

| Parameter | Reverse-Phase HPLC (Purity) | Chiral HPLC (Isomeric Analysis) |

| Stationary Phase | C18, 5 µm | Chiralcel OD-H or similar polysaccharide-based CSP |

| Mobile Phase | A: 0.1% TFA in WaterB: Acetonitrile | n-Hexane:Ethanol (90:10 v/v) with 0.1% Triethylamine |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 210 nm or ELSD/CAD | UV at 220 nm |

| Column Temperature | 30 °C | 25 °C |

| Injection Volume | 10 µL | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For a non-volatile compound like this compound, derivatization is necessary to increase its volatility and thermal stability. researchgate.net

Derivatization: The primary amine group can be derivatized using various reagents such as N-methyl-bis(trifluoroacetamide) (MBTFA) or heptafluorobutyric anhydride (B1165640) (HFBA) to form a more volatile and thermally stable derivative. researchgate.net This process also improves chromatographic peak shape and can lead to characteristic mass spectral fragmentation patterns, aiding in structural elucidation. researchgate.net

GC-MS Parameters: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is typically used. japsonline.com The mass spectrometer can be operated in full scan mode for impurity identification or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying known impurities.

| Parameter | GC-MS Method |

| Derivatization Agent | N-methyl-bis(trifluoroacetamide) (MBTFA) |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial 100°C, ramp to 280°C at 10°C/min, hold for 5 min |

| Injector Temperature | 250°C |

| MS Ionization | Electron Impact (EI) at 70 eV |

| Mass Range | 50-500 amu |

Capillary Electrophoresis (CE) offers an alternative separation mechanism based on the charge-to-size ratio of analytes in an electric field. As this compound is a charged species in an acidic buffer, Capillary Zone Electrophoresis (CZE) is a suitable technique. nih.gov

Methodology: CZE is known for its high efficiency and minimal sample consumption. nih.gov The separation is carried out in a fused-silica capillary filled with a background electrolyte (BGE), which is typically an acidic buffer (e.g., phosphate or citrate (B86180) buffer) to ensure the analyte is protonated and carries a positive charge. nih.gov

Advantages: CE can be particularly useful for separating compounds with similar structures but different charge states, making it a valuable tool for purity analysis. For chiral separations, a chiral selector, such as a cyclodextrin, can be added to the BGE to enable the separation of enantiomers. nih.gov

| Parameter | Capillary Zone Electrophoresis (CZE) |

| Capillary | Fused silica, 50 µm ID, 50 cm total length |

| Background Electrolyte | 50 mM Phosphate buffer, pH 2.5 |

| Voltage | 20 kV |

| Detection | UV at 200 nm |

| Temperature | 25 °C |

| Injection | Hydrodynamic (50 mbar for 5 s) |

Spectroscopic Quantitation Methods

Spectroscopic methods are essential for the quantitative determination of this compound, providing information on its concentration and purity.

UV-Vis spectrophotometry is a straightforward and cost-effective method for quantification. However, this compound lacks a significant chromophore, meaning it does not absorb light strongly in the UV-Visible region. ajrconline.org To overcome this, a derivatization reaction that produces a colored product is necessary. researchgate.net

Derivatization Reaction: A common approach for primary amines is to react them with ninhydrin (B49086) in a buffered solution (e.g., pH 5-7.4). researchgate.netunand.ac.id This reaction produces a colored complex, often referred to as Ruhemann's purple, which has a strong absorbance in the visible region (around 400-600 nm). researchgate.net

Quantification: The concentration of the compound can then be determined by measuring the absorbance of the colored solution and comparing it to a calibration curve prepared from standards of known concentrations. unand.ac.id

| Parameter | UV-Vis Spectrophotometry (Post-Derivatization) |

| Reagent | Ninhydrin solution in a phosphate buffer (pH 7.4) |

| Reaction Conditions | Heating at a controlled temperature (e.g., 95°C) for a set time (e.g., 15 min) |

| Wavelength (λmax) | ~570 nm (for Ruhemann's purple) |

| Linearity Range | Dependent on reaction, potentially 10-100 µg/mL |

| Correlation Coeff. | > 0.995 |

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method for determining the purity of a substance without the need for a reference standard of the analyte itself. ox.ac.uk It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Methodology: A known amount of the this compound sample is accurately weighed and dissolved in a suitable deuterated solvent along with a known amount of a certified internal standard. ox.ac.uk The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte. ox.ac.uk

Purity Calculation: The purity of the sample is calculated by comparing the integral of a specific, well-resolved signal from the analyte to the integral of a signal from the internal standard. ox.ac.uk This method provides a direct measure of mass purity and is highly accurate and precise. nih.gov

| Parameter | Quantitative ¹H NMR (qNMR) |

| Spectrometer Freq. | 400 MHz or higher |

| Solvent | Deuterium oxide (D₂O) or Methanol-d₄ |

| Internal Standard | Maleic acid or 1,3,5-Trimethoxybenzene |

| Analyte Signal | A well-resolved proton signal (e.g., -CH₂-NH₂ protons) |

| Relaxation Delay (d1) | > 5 times the longest T₁ of the signals being integrated |

| Number of Scans | Sufficient for adequate signal-to-noise (e.g., 16 or 32) |

Advanced Hyphenated Techniques

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of structural and quantitative information from a single analysis. For a compound like this compound, these methods are invaluable for unambiguous identification and characterization, especially in the presence of isomers and impurities.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

The online coupling of High-Performance Liquid Chromatography (HPLC) with Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive tool for the structural elucidation of compounds in complex mixtures. jpsbr.orgresearchgate.net For this compound, LC-NMR could provide detailed structural information without the need for prior isolation of the compound.

Structural Confirmation: A reversed-phase HPLC method could separate the target compound from synthesis precursors and byproducts. The eluent containing the peak of interest can be directed into the NMR spectrometer. ¹H and ¹³C NMR spectra would confirm the aliphatic backbone, the presence and location of the ethyl group at C5, and the aminomethyl group at C3. 2D NMR experiments like COSY and HSQC could further establish the connectivity of the entire molecule.

Operational Modes: The analysis can be performed in different modes depending on the concentration of the analyte. mdpi.com

On-flow mode: Provides a continuous "snapshot" of the NMR spectrum as the peak elutes, suitable for relatively concentrated samples.

Stop-flow mode: The chromatographic flow is halted when the peak maximum is inside the NMR flow cell, allowing for extended signal acquisition time to improve the signal-to-noise ratio for less concentrated analytes. nih.gov

Loop-storage mode: Fractions of the eluent are collected in loops, allowing for multiple peaks of interest to be analyzed in detail after the chromatographic run is complete. mdpi.com

Challenges: A primary challenge in LC-NMR is the inherent low sensitivity of NMR and the need for deuterated solvents in the mobile phase, which can be costly. nih.gov Solvent suppression techniques are crucial to eliminate overwhelming signals from non-deuterated mobile phase components. mdpi.com

Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC-FTIR)

GC-FTIR provides information on the functional groups of volatile compounds separated by GC. Since this compound is a salt, it is non-volatile. Therefore, analysis by GC would require conversion to its more volatile free-base form, 3-(Aminomethyl)-5-ethylnonane, potentially followed by derivatization.

Derivatization: The primary amine group is polar and can lead to poor peak shape in GC analysis due to interactions with the column. researchgate.net Derivatization, for instance by acylation, converts the amine into a less polar, more volatile derivative suitable for GC. researchgate.net

Spectral Information: After separation on the GC column, the effluent passes through a light pipe in the FTIR spectrometer. The resulting IR spectrum would show characteristic absorptions. For the free-base form, key peaks would include N-H stretching vibrations (typically two bands for a primary amine, in the range of 3300-3500 cm⁻¹) and the N-H bending vibration (~1600 cm⁻¹). spectroscopyonline.com C-H stretching and bending vibrations would confirm the aliphatic nature of the molecule. This allows for the confirmation of the primary amine functional group in eluted peaks.

Multi-dimensional chromatography significantly enhances separation power (peak capacity) by subjecting the sample to two or more independent separation mechanisms. encyclopedia.pubmdpi.com This is particularly useful for resolving structurally similar impurities from the main component in complex mixtures. chromsoc.com

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

GCxGC is a powerful technique for the analysis of complex volatile mixtures, offering a significant increase in resolution compared to conventional GC. mosh-moah.delabrulez.com For the analysis of the free-base or a derivatized form of this compound, GCxGC could separate it from a multitude of isomeric and structurally related impurities.

Separation Mechanism: The typical setup involves a non-polar column in the first dimension (separating based on boiling point) and a polar column in the second dimension (separating based on polarity). mosh-moah.de This orthogonal separation spreads the peaks across a two-dimensional plane, resolving compounds that would co-elute in a single-column separation. nih.gov

Application: This technique would be ideal for separating positional isomers (e.g., 4-(Aminomethyl)-5-ethylnonane) or stereoisomers (if a chiral second-dimension column is used) from the target analyte. The structured nature of the GCxGC chromatogram, where chemically similar compounds elute in specific regions, aids in identification. gcms.cz

| Parameter | First Dimension (¹D) | Second Dimension (²D) |

|---|---|---|

| Column | DB-5 (low-polarity) | DB-17ms (mid-polarity) |

| Length | 30 m | 1.5 m |

| Internal Diameter | 0.25 mm | 0.10 mm |

| Film Thickness | 0.25 µm | 0.10 µm |

| Separation Principle | Volatility / Boiling Point | Polarity |

| Modulation Period | 5 seconds |

Two-Dimensional Liquid Chromatography (2D-LC)

2D-LC is a versatile technique used extensively in pharmaceutical analysis to enhance resolution for complex samples, such as impurity profiling of active pharmaceutical ingredients (APIs). chromatographyonline.comamericanpharmaceuticalreview.com It is well-suited for the non-volatile nature of this compound.

Heart-Cutting 2D-LC: In this mode, a specific fraction (a "heart-cut") from the first-dimension separation, typically containing the main peak and any closely eluting impurities, is transferred to a second column with a different selectivity. americanpharmaceuticalreview.comalmacgroup.com For instance, the peak for this compound could be isolated from a primary reversed-phase separation and transferred to a HILIC (Hydrophilic Interaction Liquid Chromatography) or a different reversed-phase column (e.g., with a phenyl-hexyl phase) for further separation of any hidden impurities. researchgate.net This approach is highly effective for detecting and quantifying trace-level impurities that may be obscured by the main component peak in a one-dimensional separation. selectscience.netsepscience.comchromatographyonline.com

Quantitative Analysis in Complex Non-Biological Matrices

Accurate quantification of this compound in matrices such as reaction mixtures, intermediates, or final product formulations requires robust sample preparation protocols and validated analytical methods.

The choice of extraction method depends heavily on the properties of the analyte and the matrix. helsinki.fi For an amine hydrochloride, which is a salt, its solubility is pH-dependent, a property that can be exploited for extraction.

Liquid-Liquid Extraction (LLE): This is a classic technique based on the differential solubility of the analyte in two immiscible liquids.

The sample is dissolved in an aqueous solution.

The pH is adjusted to >10 with a base (e.g., NaOH) to deprotonate the ammonium (B1175870) group (R-NH₃⁺Cl⁻ → R-NH₂).

The resulting free amine, being less polar, is extracted into an immiscible organic solvent (e.g., dichloromethane, ethyl acetate). nih.gov

The organic phase, now containing the analyte, can be concentrated and analyzed.

Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique that uses a solid sorbent to isolate the analyte from the sample matrix. nih.gov

Cation-Exchange SPE: Given the amine's ability to be protonated at neutral or acidic pH, a strong or weak cation-exchange sorbent is highly effective. The sample is loaded onto the cartridge at a pH where the amine is protonated (R-NH₃⁺). The positively charged analyte is retained on the negatively charged sorbent while neutral or anionic impurities are washed away. The purified analyte is then eluted with a solvent containing a base or a high concentration of a competing cation.

| Method | Principle | Potential Advantages | Potential Disadvantages | Hypothetical Recovery |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | pH-dependent partitioning between aqueous and organic phases. | Low cost, high capacity. | Labor-intensive, requires large solvent volumes, potential for emulsion formation. | 85-95% |

| Solid-Phase Extraction (SPE) - Cation Exchange | Ionic retention of the protonated amine on a solid sorbent. | High selectivity, high concentration factor, lower solvent use, easily automated. | Higher cost of consumables, potential for sorbent overloading. | >95% |

Once a quantitative method (e.g., HPLC-UV with derivatization, HPLC-CAD, or GC-FID after conversion to free base) is developed, it must be validated to demonstrate its suitability for the intended purpose. wjarr.com Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1). researchgate.netgmp-compliance.orgich.org The key validation parameters include:

Accuracy: The closeness of the test results to the true value. It is typically assessed by analyzing a sample with a known concentration (a standard) or by spiking the sample matrix with a known amount of the analyte (spike recovery). youtube.comeirgenix.com

Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:

Repeatability: Precision under the same operating conditions over a short interval.

Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.

Reproducibility: Precision between different laboratories. youtube.com

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. who.int It is determined by analyzing a series of standards at different concentrations and examining the correlation coefficient (r²) of the calibration curve. youtube.com

Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision. who.int

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. wjarr.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. wjarr.comich.org For impurity analysis, the LOQ must be at or below the reporting threshold. sepscience.com

| Parameter | Methodology | Typical Acceptance Criteria for Assay of a Main Component |

|---|---|---|

| Accuracy | Analysis of ≥3 concentration levels covering the specified range (e.g., 80%, 100%, 120%), in triplicate. | Mean recovery of 98.0% to 102.0%. |

| Precision (Repeatability) | ≥6 determinations at 100% of the test concentration or ≥3 determinations at 3 concentrations. | Relative Standard Deviation (RSD) ≤ 1.0%. |

| Precision (Intermediate) | Analysis performed by different analysts, on different days, or with different instruments. | RSD ≤ 2.0%. |

| Linearity | Analysis of a minimum of 5 concentrations across the specified range. | Correlation coefficient (r²) ≥ 0.999. |

| Range | Confirmed by linearity, accuracy, and precision data. | Typically 80% to 120% of the test concentration. |

| LOD / LOQ | Based on signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or the standard deviation of the response and the slope of the calibration curve. | Not typically required for an assay method but critical for impurity quantification. |

Based on a comprehensive search of available scientific and technical literature, there is no specific information available for the chemical compound “this compound” regarding its potential applications in non-biological fields, its role as a building block in organic synthesis, its applications in materials science, or its use as a ligand or organocatalyst.

Therefore, it is not possible to provide a detailed and scientifically accurate article on “this compound” strictly adhering to the provided outline, as there is no publicly available information to support the content for the specified sections and subsections.

Potential Applications in Non Biological Fields and Intermediates for Specialty Chemicals

Use as a Ligand or Organocatalyst in Chemical Transformations

Design of Metal-Amine Complexes for Catalysis

The primary amine group in 3-(Aminomethyl)-5-ethylnonane makes it a candidate for use as a ligand in the formation of metal-amine complexes for catalysis. The nitrogen atom's lone pair of electrons can coordinate with transition metals, forming stable complexes that can catalyze a variety of organic transformations. The significant steric bulk provided by the branched 5-ethylnonane backbone is a key feature that could influence the catalytic activity and selectivity of such complexes.

In transition metal catalysis, bulky ligands are often employed to control the coordination number of the metal center, influence the electronic properties of the catalyst, and create a specific steric environment around the active site. This can lead to enhanced selectivity in reactions such as cross-coupling, hydrogenation, and hydroformylation. For instance, in palladium-catalyzed cross-coupling reactions, bulky phosphine (B1218219) and amine ligands have been shown to promote reductive elimination and prevent catalyst deactivation.

The potential of 3-(Aminomethyl)-5-ethylnonane as a ligand can be compared to other bulky aliphatic amines that have been successfully used in catalysis. The table below illustrates the structural features of 3-(Aminomethyl)-5-ethylnonane in comparison to other bulky amine ligands and their applications.

| Ligand Name | Structure | Key Structural Feature | Potential Catalytic Application |

| 3-(Aminomethyl)-5-ethylnonane | C12H27N | Branched, bulky aliphatic chain | Cross-coupling, Hydrogenation |

| Dicyclohexylamine | (C6H11)2NH | Two bulky cycloaliphatic groups | Buchwald-Hartwig amination |

| Tri-tert-butylphosphine | (t-Bu)3P | Three bulky alkyl groups on phosphorus | Heck and Suzuki couplings |

Research into the coordination chemistry of 3-(Aminomethyl)-5-ethylnonane with various transition metals such as palladium, rhodium, and ruthenium could lead to the development of novel catalysts with unique reactivity and selectivity profiles.

Exploration of Organocatalytic Activity

The field of organocatalysis, which utilizes small organic molecules as catalysts, has gained significant traction as a sustainable alternative to metal-based catalysis. Primary amines are a well-established class of organocatalysts, particularly in reactions that proceed through an enamine or iminium ion intermediate.

The primary amine functionality in 3-(Aminomethyl)-5-ethylnonane could potentially catalyze a range of organic reactions, including:

Aldol reactions: The amine can react with a ketone or aldehyde to form an enamine, which then acts as a nucleophile.

Michael additions: Enamines generated from the primary amine can participate in conjugate additions to α,β-unsaturated carbonyl compounds.

Mannich reactions: The amine can facilitate the reaction between an aldehyde, another amine, and a carbonyl compound.

The bulky nature of the 5-ethylnonane group could play a crucial role in the stereochemical outcome of these reactions if a chiral version of the catalyst were to be synthesized. While the parent molecule is not chiral, its derivatives could be designed to induce asymmetry. The steric hindrance imparted by the branched alkyl chain can influence the facial selectivity of the attack on the intermediate, potentially leading to high levels of enantioselectivity.

Surfactant or Emulsifier Applications (Based on Amphiphilic Nature)

The molecular structure of 3-(Aminomethyl)-5-ethylnonane hydrochloride is inherently amphiphilic. The long, branched 5-ethylnonane chain constitutes a hydrophobic (lipophilic) tail, while the aminomethyl hydrochloride group provides a hydrophilic head. This dual nature makes the compound a strong candidate for applications as a cationic surfactant or emulsifier.

When dissolved in a solvent, particularly water, these molecules can self-assemble at interfaces, such as air-water or oil-water, reducing the surface or interfacial tension. This property is the basis for their use in a wide array of applications, including as detergents, wetting agents, foaming agents, and emulsifiers.

The key properties of a surfactant are its critical micelle concentration (CMC) and its ability to lower surface tension. The branched nature of the hydrophobic tail of 3-(Aminomethyl)-5-ethylnonane hydrochloride may lead to a different packing efficiency at interfaces compared to linear-chain surfactants, which could affect its CMC and surface activity.

The table below provides a hypothetical comparison of the potential surfactant properties of 3-(Aminomethyl)-5-ethylnonane hydrochloride with a common linear-chain cationic surfactant.

| Surfactant | Structure | Hydrophobic Tail | Hydrophilic Head | Potential Applications |

| 3-(Aminomethyl)-5-ethylnonane hydrochloride | C12H28ClN | Branched C12 chain | -CH2NH3+Cl- | Emulsifier, corrosion inhibitor, dispersant |

| Dodecyltrimethylammonium chloride (DTAC) | C15H34ClN | Linear C12 chain | -N(CH3)3+Cl- | Detergent, biocide, phase transfer catalyst |

The branched structure could offer advantages in certain applications, such as improved solubility in organic solvents or enhanced disruption of ordered structures like lipid bilayers. Long-chain aliphatic amines and their salts are known to be effective corrosion inhibitors and biocides, suggesting further potential uses for this compound. canada.ca

Advanced Research Chemical or Reagent Development

Given its specific structure, 3-(Aminomethyl)-5-ethylnonane hydrochloride can be considered a valuable intermediate in the synthesis of more complex specialty chemicals. The primary amine group is a versatile functional handle that can undergo a variety of chemical transformations, including:

Alkylation and Arylation: To produce secondary and tertiary amines with tailored properties.

Amidation: Reaction with carboxylic acids or their derivatives to form amides, which are important functional groups in many materials.

Reductive Amination: To introduce the aminomethyl-5-ethylnonane moiety into other molecules.

Derivatization: To create novel ligands, surfactants, or organocatalysts with modified properties.

As a building block, it offers a combination of a bulky, hydrophobic group and a reactive functional group. This makes it suitable for the development of new materials such as functional polymers, specialty coatings, and active pharmaceutical ingredients. Its role as a research chemical would be to provide a starting point for the exploration of new chemical space and the development of molecules with novel functions. The use of similar long-chain alkylamines as intermediates in the production of surfactants and other industrial chemicals is well-documented. blitchem.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。